Bis-PEG3-t-butyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O7/c1-17(2,3)24-15(19)7-9-21-11-13-23-14-12-22-10-8-16(20)25-18(4,5)6/h7-14H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIABJXAWGDLLJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

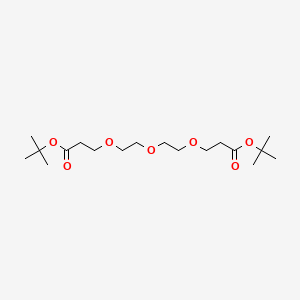

CC(C)(C)OC(=O)CCOCCOCCOCCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Bis-PEG3-t-butyl Ester: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of Bis-PEG3-t-butyl ester, a versatile heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs).

Core Chemical Properties

This compound, systematically named di-tert-butyl 4,7,10,16,19,22-hexaoxa-13-azapentacosanedioate, is a polyethylene (B3416737) glycol (PEG)-based linker. It features a central secondary amine and two terminal carboxylic acids protected as t-butyl esters. The PEG chains enhance the solubility and biocompatibility of the molecule.

Table 1: Chemical and Physical Properties of NH-bis(PEG3-t-butyl ester)

| Property | Value | Reference(s) |

| CAS Number | 1814901-03-5 | [1][2][3][4] |

| Molecular Formula | C26H51NO10 | [1][2][3][4] |

| Molecular Weight | 537.69 g/mol | [2][3] |

| Appearance | Liquid (Predicted) | [5] |

| Purity | >95% | [4] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [1] |

| Storage | -20°C, protected from light and moisture | [1][6] |

Reactivity and Functional Groups

The utility of this compound stems from its two distinct reactive functionalities, allowing for sequential and controlled conjugation reactions.

The Central Secondary Amine

The secondary amine serves as a nucleophilic handle for conjugation. It can react with various electrophiles, most commonly activated carboxylic acids, to form stable amide bonds. This reaction is central to attaching the linker to a molecule of interest, such as a protein ligand or a payload.

The Terminal t-Butyl Esters

The carboxylic acid groups are protected by t-butyl esters. This protecting group is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to reveal the terminal carboxylic acids. This "orthogonal" reactivity allows for a second conjugation step after the initial amine reaction.

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. Optimization may be required for specific substrates.

Amide Coupling via the Central Amine

This protocol describes the coupling of a carboxylic acid-containing molecule to the central amine of this compound using EDC and NHS chemistry.

Materials:

-

NH-bis(PEG3-t-butyl ester)

-

Carboxylic acid-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: PBS, pH 7.2-8.5

-

Quenching solution: Hydroxylamine or Tris buffer

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

-

Add a 1.5 to 5-fold molar excess of EDC and NHS.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Coupling Reaction:

-

Dissolve NH-bis(PEG3-t-butyl ester) in the Coupling Buffer.

-

Add the activated NHS ester solution to the NH-bis(PEG3-t-butyl ester) solution. A molar excess of the activated ester may be required.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Add the quenching solution to stop the reaction by consuming any unreacted NHS esters.

-

-

Purification:

-

Purify the conjugate using size-exclusion chromatography (SEC) or reverse-phase HPLC.

-

Deprotection of t-Butyl Esters

This protocol outlines the acidic cleavage of the t-butyl ester protecting groups.

Materials:

-

t-Butyl ester-protected PEG conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavengers (optional, e.g., triisopropylsilane (B1312306) (TIS), water) for sensitive substrates

Procedure:

-

Reaction Setup:

-

Dissolve the t-butyl ester-protected conjugate in DCM.

-

Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS for acid-sensitive molecules. For robust molecules, a solution of 20-50% TFA in DCM can be used.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dissolved conjugate.

-

Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS or TLC.

-

-

Work-up:

-

Remove the TFA and DCM under reduced pressure.

-

Precipitate the deprotected product by adding cold diethyl ether.

-

-

Purification:

-

Wash the precipitate with cold ether and dry under vacuum. Further purification can be achieved by HPLC if necessary.

-

Applications in PROTAC Development

This compound is a valuable tool in the synthesis of PROTACs. The central amine can be coupled to an E3 ligase ligand, and after deprotection of the t-butyl esters, the resulting carboxylic acids can be conjugated to a target protein ligand.

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

Conclusion

This compound is a highly adaptable linker molecule with broad applications in the life sciences. Its defined structure, enhanced solubility due to the PEG chains, and orthogonal reactive groups make it an invaluable component in the construction of complex bioconjugates and targeted therapeutics. The experimental protocols provided herein offer a starting point for researchers to utilize this linker in their synthetic strategies. As the field of targeted protein degradation and bioconjugation continues to expand, the importance of well-characterized and versatile linkers like this compound will undoubtedly grow.

References

- 1. NH-bis(PEG3-t-butyl ester), 1814901-03-5 | BroadPharm [broadpharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. medkoo.com [medkoo.com]

- 4. NH-bis(PEG3-t-butyl ester) - 浙江瑞奥生物科技有限公司 [ruiaobio.com]

- 5. China CAS#2055041-41-1 | 1,31-di-tert-butyl 4,7,10,13,19,22,25,28-octaoxa-16-azahentriacontanedioate Manufacturers Suppliers Factory [orchid-chem.com]

- 6. NH-bis(PEG3-t-butyl ester), CAS 1814901-03-5 | AxisPharm [axispharm.com]

The Pivotal Role of the PEG Linker in Bis-PEG3-t-butyl Ester: A Technical Guide for Drug Development Professionals

An in-depth analysis of the Bis-PEG3-t-butyl ester linker, elucidating its structural significance, impact on physicochemical properties, and strategic application in novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, the chemical linker connecting the active components of a therapeutic agent is far from a passive spacer. Its composition and length are critical determinants of a drug's efficacy, solubility, and overall pharmacokinetic profile. This technical guide focuses on the this compound, a bifunctional linker increasingly employed in the synthesis of complex therapeutic molecules such as PROTACs. We will delve into the multifaceted role of its polyethylene (B3416737) glycol (PEG) core, supported by quantitative data, detailed experimental protocols, and visual representations of its functional context.

Core Principles: The Functionality of the PEG Linker

Polyethylene glycol (PEG) linkers are chains of repeating ethylene (B1197577) glycol units. The "PEG3" designation in this compound indicates a chain of three such units. This seemingly simple structure imparts a host of desirable properties to the parent molecule, primarily stemming from its hydrophilicity and flexibility.

One of the major hurdles in the development of complex bifunctional molecules like PROTACs is their often large and lipophilic nature, which can lead to poor aqueous solubility and limited cell permeability. The incorporation of a PEG linker directly addresses this challenge. The ether oxygens in the PEG backbone can form hydrogen bonds with water molecules, thereby increasing the overall water solubility of the conjugate. This enhanced solubility is crucial for formulation, administration, and bioavailability.[1][2][3]

Furthermore, the flexible nature of the PEG chain allows the two ends of a bifunctional molecule, such as the target protein binder and the E3 ligase ligand in a PROTAC, to orient themselves optimally for the formation of a stable and productive ternary complex.[2][4] This conformational flexibility can be a key factor in achieving potent and efficient degradation of the target protein.

Physicochemical Impact of the this compound Linker

The introduction of the this compound linker into a molecule systematically alters its physicochemical properties. The t-butyl ester groups at both ends of the linker serve as protecting groups for carboxylic acids, which can be deprotected under acidic conditions to allow for conjugation to other molecules.[5]

While specific quantitative data for a molecule solely containing the this compound is not extensively published, the general effects of PEGylation on small molecules and PROTACs are well-documented. The following table summarizes the expected impact of incorporating a short PEG linker like PEG3 on key molecular properties.

| Property | Expected Impact of PEG3 Linker | Rationale |

| Aqueous Solubility | Increase | The hydrophilic nature of the ethylene glycol units enhances interaction with water.[2] |

| Lipophilicity (LogP) | Decrease | The polar ether groups reduce the overall nonpolar character of the molecule. |

| Cell Permeability | Can be modulated | While increased hydrophilicity can sometimes hinder passive diffusion, the flexibility of the PEG linker can allow the molecule to adopt conformations that shield polar groups, potentially aiding membrane traversal. The effect is highly dependent on the overall molecular structure.[6][7] |

| Molecular Weight | Increase | The addition of the linker adds to the total mass of the molecule. |

| Flexibility | Increase | The rotatable bonds within the PEG chain provide significant conformational freedom.[2] |

Application in PROTAC Design and Synthesis

This compound is frequently utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively degrade target proteins.[8] They consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4][9]

The synthesis of a PROTAC using a linker like this compound typically involves a stepwise approach. The following diagram illustrates a generalized synthetic workflow.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Experimental Protocols

Below are representative, generalized protocols for the key steps in synthesizing a PROTAC using a PEG-based linker.

Protocol 1: Coupling of the First Ligand to the Linker

-

Materials:

-

POI ligand with a suitable reactive handle (e.g., an amine).

-

This compound.

-

Coupling reagents (e.g., HATU, DIPEA).

-

Anhydrous solvent (e.g., DMF).

-

-

Procedure:

-

Dissolve the POI ligand and this compound in the anhydrous solvent under an inert atmosphere.

-

Add the coupling reagents to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by a suitable analytical method like LC-MS.

-

Upon completion, quench the reaction and purify the resulting POI-linker intermediate using column chromatography or preparative HPLC.

-

Protocol 2: Deprotection of the t-butyl Ester

-

Materials:

-

Purified POI-linker intermediate.

-

Acidic solution (e.g., trifluoroacetic acid in dichloromethane).

-

-

Procedure:

-

Dissolve the POI-linker intermediate in the acidic solution.

-

Stir the reaction at room temperature for a specified time, monitoring the deprotection by LC-MS.

-

Remove the solvent and excess acid under reduced pressure to obtain the deprotected intermediate.

-

Protocol 3: Coupling of the Second Ligand

-

Materials:

-

Deprotected POI-linker intermediate.

-

E3 ligase ligand with a suitable reactive handle.

-

Coupling reagents.

-

Anhydrous solvent.

-

-

Procedure:

-

Follow a similar coupling procedure as in Protocol 1 to conjugate the E3 ligase ligand to the deprotected POI-linker intermediate.

-

Purify the final PROTAC molecule using preparative HPLC.

-

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

The ultimate role of the this compound linker is to facilitate the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.

The following diagram illustrates this key signaling pathway.

Caption: The mechanism of action for a PROTAC molecule.

Conclusion

The this compound linker is a valuable tool in the arsenal (B13267) of medicinal chemists and drug developers. Its integrated PEG3 moiety provides a strategic advantage by enhancing the solubility and conformational flexibility of complex molecules. In the context of PROTACs, this linker plays a crucial role in enabling the formation of a productive ternary complex, which is the cornerstone of targeted protein degradation. A thorough understanding of the physicochemical contributions of such linkers is paramount for the rational design of next-generation therapeutics with improved efficacy and drug-like properties. Further research focusing on the quantitative impact of specific short PEG linkers like this compound will undoubtedly refine our ability to predict and optimize the performance of these innovative therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

The Bifunctional Nature of Bis-PEG3-t-butyl Ester: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of advanced drug development, particularly in the realms of bioconjugation, targeted drug delivery, and the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs), the molecular architecture of linker molecules is of paramount importance.[1] Bis-PEG3-t-butyl ester is a heterobifunctional linker that offers a unique combination of hydrophilicity, defined spacer length, and orthogonal reactivity, making it a valuable tool for researchers and scientists. This technical guide provides an in-depth exploration of the bifunctional nature of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its application in relevant biological pathways and experimental workflows.

The core of this compound's utility lies in its trifurcated structure: a central secondary amine that serves as a conjugation point, and two polyethylene (B3416737) glycol (PEG) arms, each terminating in a t-butyl ester.[2] This design allows for a modular and controlled approach to the synthesis of complex biomolecules. The PEG chains enhance the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal t-butyl esters provide a protected carboxylic acid functionality that can be revealed under specific acidic conditions for subsequent chemical modifications.[3][4]

Quantitative Data

The physicochemical properties of this compound and its derivatives are critical for their successful application. The following tables summarize key quantitative data for commercially available forms of this linker.

Table 1: Physicochemical Properties of NH-bis(PEG3-t-butyl ester)

| Property | Value | Reference |

| CAS Number | 1814901-03-5 | [5] |

| Molecular Formula | C26H51NO10 | [5] |

| Molecular Weight | 537.69 g/mol | [5] |

| Purity | >96% | [6] |

| Appearance | Solid powder | [5] |

| Solubility | Soluble in DMSO | [5] |

Table 2: Storage and Stability Information

| Condition | Duration | Temperature | Notes | Reference |

| Short-term | Days to weeks | 0 - 4 °C | Dry and dark conditions | [5] |

| Long-term | Months to years | -20 °C | Dry and dark conditions | [5] |

| Shipping | Ambient | Stable for several weeks | [5] |

Experimental Protocols

The bifunctional nature of this compound allows for a two-stage reaction strategy. The first involves the functionalization of the central amine, followed by the deprotection of the t-butyl esters to reveal carboxylic acid groups for further conjugation.

Representative Protocol 1: Amide Bond Formation with the Central Amine

This protocol describes a general procedure for the coupling of a carboxylic acid-containing molecule (e.g., a protein of interest ligand or an E3 ligase ligand) to the central amine of NH-bis(PEG3-t-butyl ester) using HATU as a coupling agent.[7]

Materials:

-

NH-bis(PEG3-t-butyl ester)

-

Carboxylic acid-functionalized molecule (Component A-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

-

LC-MS for reaction monitoring

-

Flash column chromatography system for purification

Procedure:

-

Under a nitrogen atmosphere, dissolve the carboxylic acid-functionalized molecule (Component A-COOH) (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[7]

-

Add a solution of NH-bis(PEG3-t-butyl ester) (1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS to confirm the formation of the desired product.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the conjugated product.

Representative Protocol 2: Deprotection of t-Butyl Esters

This protocol outlines a standard procedure for the acid-catalyzed cleavage of the t-butyl ester protecting groups to reveal the terminal carboxylic acids.[8][9]

Materials:

-

This compound conjugate (from Protocol 1)

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

-

Nitrogen gas stream

-

Cold diethyl ether for precipitation

-

HPLC for purity analysis

Procedure:

-

Dissolve the this compound conjugate in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (typically a 1:1 v/v mixture with DCM) dropwise to the stirred solution.[8]

-

Allow the reaction to warm to room temperature and stir for 2-5 hours.[9]

-

Monitor the reaction by taking small aliquots, removing the TFA under a stream of nitrogen, and analyzing by HPLC or TLC.[9]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

To remove residual TFA, co-evaporate with DCM (3 times).

-

Precipitate the deprotected product by adding the concentrated residue to cold diethyl ether.

-

Collect the precipitate by filtration or centrifugation and dry under vacuum.

-

Characterize the final product by HPLC and mass spectrometry to confirm purity and identity.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the application of this compound in a key drug development workflow and a fundamental biological signaling pathway.

Caption: A generalized experimental workflow for the synthesis of a PROTAC molecule.

References

- 1. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 5. medkoo.com [medkoo.com]

- 6. precisepeg.com [precisepeg.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to PEGylation Utilizing Bis-PEG3-t-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PEGylation using the bifunctional reagent, Bis-PEG3-t-butyl ester. It covers the fundamental properties of this reagent, detailed experimental protocols for its application in bioconjugation, and methods for the characterization of the resulting PEGylated molecules. This document is intended to serve as a valuable resource for researchers in drug development, protein engineering, and nanotechnology.

Introduction to PEGylation and this compound

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or small-molecule drugs. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of the parent molecule by increasing its hydrodynamic size, which in turn can lead to reduced renal clearance, enhanced solubility and stability, and decreased immunogenicity.[1][2]

This compound is a versatile, bifunctional PEGylation reagent. It features two PEG3 arms, each terminating in a t-butyl ester protected carboxylic acid. These arms are linked by a central moiety, which can be designed to incorporate a reactive functional group, such as an amine, for further conjugation. The t-butyl ester protecting groups provide a stable form of the reagent for storage and handling, and they can be removed under acidic conditions to reveal the reactive carboxylic acids.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in PEGylation protocols. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C18H34O7 | Not applicable |

| Molecular Weight | 362.46 g/mol | Not applicable |

| Appearance | Pale yellow oily liquid | Not applicable |

| Purity | ≥95% | Not applicable |

| Solubility | Soluble in DMSO, DCM, DMF, and water | [3] |

| Storage Conditions | 2-8°C for short-term, -20°C for long-term | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the key steps involved in PEGylation using this compound. These protocols are intended as a starting point and may require optimization for specific applications.

Deprotection of t-butyl Ester Groups

The first step in utilizing this compound for conjugation is the removal of the t-butyl ester protecting groups to yield the free carboxylic acids. This is typically achieved through acid-catalyzed hydrolysis.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Rotary evaporator

-

High-vacuum pump

Procedure:

-

Dissolve the this compound in DCM.

-

Add an equal volume of TFA to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or mass spectrometry.

-

Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator.

-

Further dry the residue under high vacuum to obtain the deprotected Bis-PEG3-diacid.

Activation of Carboxylic Acids for Amine Coupling

The deprotected Bis-PEG3-diacid can be conjugated to primary amines (e.g., on a protein surface) by first activating the carboxylic acid groups to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester.

Materials:

-

Deprotected Bis-PEG3-diacid

-

N-hydroxysuccinimide (NHS) or N,N'-Disuccinimidyl carbonate (DSC)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

The biomolecule to be PEGylated (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve the deprotected Bis-PEG3-diacid, NHS (or DSC), and EDC in anhydrous DMF or DCM. A molar ratio of 1:2.2:2.2 (diacid:NHS:EDC) is a common starting point.

-

Stir the reaction mixture at room temperature for 4-12 hours to form the Bis-PEG3-di-NHS ester.

-

The activated PEG reagent can be used immediately or stored under anhydrous conditions at a low temperature.

PEGylation of Proteins

This protocol describes the conjugation of the activated Bis-PEG3-di-NHS ester to a protein containing accessible primary amine groups (e.g., lysine (B10760008) residues or the N-terminus).

Materials:

-

Activated Bis-PEG3-di-NHS ester

-

Protein solution (e.g., 1-10 mg/mL in PBS, pH 7.4)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Procedure:

-

Dissolve the activated Bis-PEG3-di-NHS ester in a small amount of a water-miscible organic solvent (e.g., DMSO).

-

Add the desired molar excess of the activated PEG reagent to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

Quench the reaction by adding a quenching solution to consume any unreacted NHS esters.

-

Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography method.[4]

Characterization of PEGylated Products

The extent and sites of PEGylation need to be thoroughly characterized to ensure product quality and consistency.

| Characterization Technique | Information Obtained |

| SDS-PAGE | Estimation of the apparent molecular weight of the PEGylated protein. PEGylated proteins typically migrate slower than their unmodified counterparts.[5] |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | Accurate determination of the molecular weight of the PEGylated protein, allowing for the calculation of the degree of PEGylation (number of attached PEG chains).[6] |

| Size-Exclusion Chromatography (SEC) | Separation of PEGylated protein from unmodified protein and free PEG, and assessment of product purity.[4] |

| Ion-Exchange Chromatography (IEX) | Separation of different PEGylated species (e.g., mono-, di-, tri-PEGylated) based on changes in surface charge.[4] |

| NMR Spectroscopy | Can provide detailed structural information about the PEGylated molecule. |

Applications in Drug Delivery and PROTACs

This compound is a valuable tool in the development of advanced drug delivery systems. The bifunctional nature of the reagent allows for the creation of branched structures that can carry multiple drug molecules or targeting ligands.

A particularly significant application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[8] The PEG linker in a PROTAC is a critical component that influences the molecule's solubility, cell permeability, and the efficiency of ternary complex formation between the target protein and the E3 ligase.[9]

Visualizations

Caption: Experimental workflow for protein PEGylation using this compound.

Caption: Generalized mechanism of action for a PROTAC.

References

- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(t-butyl ester-PEG3)-N-bis(PEG3-amine), 2183440-29-9 | BroadPharm [broadpharm.com]

- 4. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

A Beginner's Guide to Bis-PEG3-t-butyl Ester in Protein Degradation Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive introduction to the role and application of Bis-PEG3-t-butyl ester in the rapidly evolving field of targeted protein degradation, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, this approach leads to the complete removal of the target protein.

At the forefront of this technology are PROTACs, heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The Crucial Role of the Linker: Introducing this compound

The linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties. Among the various types of linkers, those based on polyethylene (B3416737) glycol (PEG) are widely used due to their favorable characteristics.

This compound is a PEG-based PROTAC linker that offers several advantages in the synthesis of these powerful molecules. The "Bis" indicates that it has two reactive ends, the "PEG3" refers to the three repeating ethylene (B1197577) glycol units which provide flexibility and improve solubility, and the "t-butyl ester" groups are protecting groups for carboxylic acid functionalities, which can be deprotected to allow for covalent attachment to the POI and E3 ligase ligands.

The length and composition of the linker are paramount for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. A linker that is too short may cause steric hindrance, while one that is too long might not effectively bring the two proteins together. The tri(ethylene glycol) chain of this compound provides a flexible spacer of a defined length (approximately 15 atoms), which has been shown to be effective in various PROTAC designs.

Quantitative Data on PROTACs with PEG Linkers

The efficacy of a PROTAC is typically measured by two key parameters:

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

-

Dmax: The maximum percentage of target protein degradation that can be achieved.

While specific data for PROTACs using the exact this compound linker is proprietary and varies depending on the target and ligands, the following table presents representative data for PROTACs employing PEG linkers of similar length to illustrate the impact of linker composition on degradation efficiency.

| Target Protein | E3 Ligase Ligand | Linker Composition (Similar to PEG3) | DC50 (nM) | Dmax (%) | Cell Line |

| BRD4 | VHL | tri(ethylene glycol) based | 15 | >90 | HeLa |

| BTK | Cereblon | PEG3-based | 50 | ~95 | MOLM-14 |

| Androgen Receptor | VHL | PEG4-based | 1 | >90 | LNCaP |

| ERRα | VHL | 16-atom PEG/alkyl | 3 | 96 | MCF7 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using a PEG-based linker like this compound and for the subsequent evaluation of its protein degradation activity.

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes a common method for synthesizing a PROTAC by forming amide bonds between the linker and the ligands.

Materials:

-

POI ligand with a suitable amine or carboxylic acid handle

-

E3 ligase ligand with a suitable amine or carboxylic acid handle

-

This compound

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Trifluoroacetic acid (TFA) for deprotection

-

Purification supplies (e.g., silica (B1680970) gel for chromatography, HPLC system)

Procedure:

-

Deprotection of this compound:

-

Dissolve this compound in a suitable solvent like dichloromethane (B109758) (DCM).

-

Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the t-butyl ester protecting groups, yielding the corresponding di-acid.

-

Remove the solvent and excess TFA under reduced pressure.

-

-

First Amide Coupling:

-

Dissolve the deprotected PEG3 di-acid in anhydrous DMF.

-

Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir for 15 minutes.

-

Add the POI ligand (containing an amine group) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the mono-functionalized linker-ligand conjugate using flash chromatography or HPLC.

-

-

Second Amide Coupling:

-

Dissolve the purified mono-functionalized conjugate in anhydrous DMF.

-

Add a coupling agent and a base and stir for 15 minutes.

-

Add the E3 ligase ligand (containing an amine group).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

-

Purification:

-

Once the reaction is complete, purify the final PROTAC molecule using preparative HPLC to obtain a highly pure product.

-

Characterize the final product by LC-MS and NMR to confirm its identity and purity.

-

Protocol for Western Blot Analysis of PROTAC-mediated Protein Degradation

This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

Materials:

-

Cell line expressing the target protein of interest

-

PROTAC compound

-

Cell culture medium and supplements

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate the cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC compound (e.g., 1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle-only control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Prepare the samples by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Repeat the immunoblotting process for the loading control antibody.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Visualizing Key Processes in Protein Degradation Research

Diagrams are essential tools for understanding the complex mechanisms and workflows in PROTAC research. The following visualizations were created using the DOT language.

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

Caption: A typical workflow for the synthesis of a PROTAC using a PEG-based linker.

Caption: Logical relationship between linker properties and overall PROTAC efficacy.

Conclusion

This compound represents a valuable and versatile tool for researchers entering the field of targeted protein degradation. Its defined length, flexibility, and contribution to solubility make it an excellent starting point for the design and synthesis of novel PROTACs. By understanding the core principles of PROTAC design, mastering the experimental protocols for synthesis and evaluation, and appreciating the critical role of the linker, scientists can effectively harness the power of this technology to develop new therapeutics for a wide range of diseases. This guide provides a foundational understanding to empower researchers in their endeavors to create the next generation of protein degraders.

Methodological & Application

Application Notes and Protocols for Bis-PEG3-t-butyl ester in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. These heterobifunctional molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility, cell permeability, and to provide spatial separation and appropriate orientation between the warhead and the E3 ligase ligand, which is crucial for productive ternary complex formation. Bis-PEG3-t-butyl ester is a valuable building block for the synthesis of PROTACs, featuring a nine-atom PEG linker with terminal carboxylic acid functionalities protected as t-butyl esters. This application note provides detailed protocols for the utilization of this compound in the synthesis of PROTACs.

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. The process begins with the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. Within this complex, the E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Part 1: Synthesis of the Di-acid PEG3 Linker Intermediate

This protocol describes the deprotection of the t-butyl esters of this compound to yield the corresponding di-acid linker, which can then be used for coupling to amine-functionalized warheads or E3 ligase ligands.

Materials and Reagents:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Nitrogen or Argon gas supply

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 equivalent) in dichloromethane (DCM, approximately 0.1 M concentration) in a round-bottom flask under a nitrogen or argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA, 10-20 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual TFA, co-evaporate the residue with DCM (3 x 10 mL).

-

The resulting crude di-acid PEG3 linker is typically a viscous oil or solid and can be used in the next step without further purification.

Part 2: Synthesis of a Homo-bifunctional PROTAC

This protocol describes the synthesis of a homo-bifunctional PROTAC where the di-acid PEG3 linker is coupled to two equivalents of the same amine-functionalized molecule (either a warhead or an E3 ligase ligand).

Materials and Reagents:

-

Crude di-acid PEG3 linker from Part 1

-

Amine-functionalized molecule (warhead or E3 ligase ligand)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

HPLC-grade solvents for purification (acetonitrile, water)

Procedure:

-

Dissolve the crude di-acid PEG3 linker (1.0 equivalent) in anhydrous DMF (0.1 M).

-

Add HATU (2.2 equivalents) and DIPEA (4.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acids.

-

Add the amine-functionalized molecule (2.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final homo-bifunctional PROTAC.

Part 3: Synthesis of a Hetero-bifunctional PROTAC

This protocol describes a stepwise approach for the synthesis of a hetero-bifunctional PROTAC with different warhead and E3 ligase ligands.

Step 3a: Mono-amide Coupling

-

Dissolve the crude di-acid PEG3 linker (1.0 equivalent) in anhydrous DMF (0.1 M).

-

Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) and stir for 15 minutes.

-

Add the first amine-functionalized molecule (e.g., warhead-NH2, 1.0 equivalent) and stir for 2-4 hours at room temperature, monitoring carefully by LC-MS to maximize the formation of the mono-coupled product.

Step 3b: Second Amide Coupling

-

To the reaction mixture containing the mono-coupled intermediate, add a second portion of HATU (1.1 equivalents) and DIPEA (2.0 equivalents) and stir for 15 minutes.

-

Add the second amine-functionalized molecule (e.g., E3 ligase ligand-NH2, 1.1 equivalents).

-

Stir the reaction at room temperature for 12-18 hours.

-

Work-up and purify the final hetero-bifunctional PROTAC as described in Part 2.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a successful PROTAC involves a systematic workflow encompassing design, synthesis, and biological evaluation.

Caption: A typical workflow for the design and evaluation of PROTACs.

Quantitative Data on PROTAC Performance with PEG Linkers

The length of the PEG linker is a critical parameter that must be optimized for each PROTAC system to achieve maximal degradation efficacy. The following table summarizes representative data from the literature on the impact of PEG linker length on the degradation of various target proteins.

Note: Specific quantitative degradation data (DC50, Dmax) for PROTACs synthesized using a PEG3 linker was not available in the public literature at the time of this writing. The data presented below is for PROTACs with varying PEG linker lengths to illustrate the importance of linker optimization.

| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| BRD4 | VHL | PEG2 | >1000 | <20 | HEK293T |

| PEG4 | 19 | >95 | HEK293T | ||

| PEG5 | 8.9 | >98 | 22Rv1 | ||

| BTK | Cereblon | PEG6 | 2.2 | 97 | Mino |

| Estrogen Receptor α | VHL | 12-atom PEG-like | >1000 | No degradation | MCF7 |

| 16-atom PEG-like | 3 | 96 | MCF7 | ||

| 20-atom PEG-like | 292 | 76 | MCF7 |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.

Conclusion

This compound is a versatile and valuable building block for the synthesis of PROTACs. The protocols provided herein offer a general framework for its deprotection and subsequent coupling to generate both homo- and hetero-bifunctional PROTACs. The modular nature of this synthetic approach allows for the systematic optimization of linker length and composition, which is crucial for achieving potent and selective protein degradation. The provided diagrams and quantitative data underscore the importance of rational design and thorough evaluation in the development of effective PROTAC-based therapeutics.

Application Notes and Protocols for Antibody-Drug Conjugation with Bis-PEG3-t-butyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload by maximizing its concentration at the tumor site while minimizing systemic exposure and associated toxicities.[] The three core components of an ADC—the antibody, the cytotoxic payload, and the linker connecting them—are all critical determinants of its efficacy and safety.[2]

The linker, in particular, plays a pivotal role. It must be stable enough to remain intact in circulation, yet capable of releasing the cytotoxic payload in the target cell.[3] Polyethylene glycol (PEG) linkers are often employed in ADC design to improve solubility, stability, and pharmacokinetic properties.[4]

This document provides a detailed, step-by-step guide for the synthesis and characterization of an ADC using a novel PEGylated linker derived from Bis-PEG3-t-butyl ester . This heterobifunctional linker strategy is designed for the site-specific conjugation of a maleimide-activated payload to reduced cysteine residues on a monoclonal antibody. We present protocols for the synthesis of the drug-linker construct, antibody reduction, conjugation, and subsequent characterization and in vitro evaluation of the resulting ADC.

Overview of the Conjugation Strategy

The commercially available this compound is a symmetrical molecule with a central secondary amine and two terminal carboxylic acids protected as t-butyl esters.[5] To be utilized as an ADC linker, it must be chemically modified to possess two distinct reactive moieties: one for attachment to the cytotoxic drug and another for conjugation to the antibody.

Our proposed strategy involves a multi-step synthesis to create a heterobifunctional maleimide-PEG-drug construct, followed by its conjugation to a partially reduced monoclonal antibody. The overall workflow is depicted below.

Caption: Overall experimental workflow for ADC synthesis.

Experimental Protocols

Protocol 1: Synthesis of Maleimide-PEG-Payload Construct

This protocol details the chemical modification of this compound to create a drug-linker construct ready for antibody conjugation.

Step 3.1: Functionalization of this compound with a Maleimide Moiety

-

Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution.

-

In a separate flask, dissolve 3-Maleimidopropionic acid N-hydroxysuccinimide ester (1.1 eq) in anhydrous DCM.

-

Add the maleimide-NHS ester solution dropwise to the this compound solution with stirring.

-

Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the maleimide-functionalized linker with both t-butyl esters intact.

Step 3.2: Selective Mono-Deprotection of the t-Butyl Ester

Caution: This step may require optimization to maximize the yield of the mono-deprotected product.

-

Dissolve the product from Step 3.1 in DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of Zinc Bromide (ZnBr₂) (5.0 eq) in DCM dropwise.[6] The use of a Lewis acid under controlled conditions aims for selective deprotection.[6]

-

Stir the reaction at 0°C for 12-24 hours, monitoring carefully by LC-MS to observe the formation of the mono-acid product.

-

Once the desired level of conversion is reached, quench the reaction by adding an equal volume of cold water.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by reverse-phase HPLC to isolate the mono-acid, maleimide-functionalized linker.

Step 3.3: Conjugation of Cytotoxic Payload (MMAE)

-

Dissolve the purified mono-acid linker from Step 3.2 (1.2 eq) in anhydrous Dimethylformamide (DMF).

-

Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl) (1.5 eq) and N-Hydroxysuccinimide (NHS) (1.5 eq) to the solution.[7]

-

Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.

-

Dissolve the cytotoxic payload, for example, Monomethyl auristatin E (MMAE) (1.0 eq), in a minimal amount of DMF.

-

Add the MMAE solution to the activated linker solution, followed by the addition of DIPEA (2.0 eq).

-

Allow the reaction to proceed at room temperature for 12-18 hours under an inert atmosphere.

-

Monitor the formation of the Maleimide-PEG-MMAE conjugate by LC-MS.

-

Upon completion, purify the drug-linker construct by reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product as a powder.

Protocol 2: Antibody-Drug Conjugation

This protocol describes the partial reduction of a monoclonal antibody and its subsequent conjugation with the Maleimide-PEG-MMAE construct. For this example, we will consider Trastuzumab as the monoclonal antibody.

Step 3.4: Partial Reduction of Monoclonal Antibody

-

Prepare the antibody (e.g., Trastuzumab) in a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA, at a concentration of 5-10 mg/mL.

-

Prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in the same buffer.

-

Add TCEP to the antibody solution to a final molar ratio of approximately 2.5:1 (TCEP:mAb). The exact ratio may require optimization to achieve the desired average Drug-to-Antibody Ratio (DAR).[8]

-

Incubate the reaction at 37°C for 1-2 hours. This step preferentially reduces the interchain disulfide bonds.[9]

-

Remove the excess TCEP by buffer exchange using a desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.2, containing 1 mM EDTA. The resulting antibody solution now contains free thiol groups.

Step 3.5: Conjugation of Maleimide-PEG-MMAE to Reduced Antibody

-

Immediately after preparing the reduced antibody, dissolve the purified Maleimide-PEG-MMAE conjugate (from Step 3.3) in a co-solvent such as Dimethyl sulfoxide (B87167) (DMSO).

-

Add the Maleimide-PEG-MMAE solution to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody. The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain antibody stability.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The maleimide group will react with the free thiol groups on the antibody to form a stable thioether bond.[10]

-

Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

Step 3.6: Purification of the Antibody-Drug Conjugate

-

Purify the ADC from unconjugated drug-linker and other reaction components using Size Exclusion Chromatography (SEC) with an appropriate resin (e.g., Sephacryl S-200) equilibrated with PBS, pH 7.4.

-

Monitor the elution profile at 280 nm. The ADC will elute in the high molecular weight fractions.

-

Pool the fractions containing the purified ADC.

-

Determine the protein concentration (e.g., by measuring absorbance at 280 nm) and store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.

Characterization of the ADC

Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody, or DAR, is a critical quality attribute of an ADC.[11] It can be determined using several methods.

Protocol: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

-

Instrumentation: A HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).

-

Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.

-

Mobile Phase B: 20 mM sodium phosphate, pH 7.0, containing 20% isopropanol.

-

Procedure:

-

Inject 10-20 µg of the purified ADC onto the HIC column.

-

Elute with a gradient of increasing Mobile Phase B (decreasing salt concentration).

-

Monitor the elution profile at 280 nm.

-

Antibody species with different numbers of conjugated drugs will have different hydrophobicities and will therefore elute at different retention times. Typically, species with higher DAR are more hydrophobic and elute later.[12]

-

Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

-

Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)

-

Table 1: Representative HIC-HPLC Data for Trastuzumab-PEG-MMAE ADC

| DAR Species | Retention Time (min) | Peak Area (%) |

| DAR0 | 8.5 | 10.2 |

| DAR2 | 12.1 | 35.5 |

| DAR4 | 15.3 | 45.8 |

| DAR6 | 18.2 | 8.5 |

| Average DAR | - | 3.9 |

In Vitro Efficacy Assessment

Protocol: In Vitro Cytotoxicity Assay

This assay measures the ability of the ADC to kill cancer cells that express the target antigen (e.g., HER2 for Trastuzumab).

-

Cell Lines:

-

Target-positive: SK-BR-3 or BT-474 (HER2-overexpressing breast cancer cells).

-

Target-negative: MCF-7 (low HER2-expressing breast cancer cells).[13]

-

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the purified ADC, the unconjugated antibody (Trastuzumab), and the free drug (MMAE).

-

Treat the cells with the different concentrations of the test articles and incubate for 72-96 hours.

-

Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Measure luminescence using a plate reader.

-

Plot the cell viability against the logarithm of the concentration and determine the half-maximal inhibitory concentration (IC50) for each compound using a non-linear regression model.

-

Table 2: Representative In Vitro Cytotoxicity Data

| Compound | Cell Line | Target | IC50 (nM) |

| Trastuzumab-PEG-MMAE ADC | SK-BR-3 | HER2+ | 0.5 |

| Trastuzumab-PEG-MMAE ADC | MCF-7 | HER2- | > 1000 |

| Unconjugated Trastuzumab | SK-BR-3 | HER2+ | > 1000 |

| Free MMAE | SK-BR-3 | HER2+ | 0.1 |

| Free MMAE | MCF-7 | HER2- | 0.2 |

Mechanism of Action: Signaling Pathway

The mechanism of action for most ADCs begins with binding to the target antigen on the cancer cell surface, followed by internalization.[]

References

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound [myskinrecipes.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NH-bis(PEG3-t-butyl ester), CAS 1814901-03-5 | AxisPharm [axispharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]

- 8. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]

- 9. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. hpst.cz [hpst.cz]

- 12. pharmiweb.com [pharmiweb.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Bis-PEG3-t-butyl Ester in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bis-PEG3-t-butyl ester in bioconjugation reactions. This versatile linker is particularly valuable in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. The protocols and data presented herein are based on established chemical principles and are intended to serve as a detailed resource for laboratory applications.

Introduction to this compound

This compound is a heterobifunctional linker featuring a central secondary amine and two terminal t-butyl ester protected carboxylic acids, connected by flexible polyethylene (B3416737) glycol (PEG) chains. This structure offers several advantages for bioconjugation:

-

Orthogonal Reactivity: The central amine and the protected carboxylic acids allow for sequential, controlled conjugation reactions.[1]

-

Enhanced Solubility: The hydrophilic PEG3 spacers improve the aqueous solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[1]

-

Flexible Spacer: The PEG chains provide a flexible spacer arm, which can be crucial for optimizing the biological activity of the final conjugate, for instance, by enabling the formation of a stable ternary complex in a PROTAC.[1]

-

Controlled Deprotection: The t-butyl esters are stable under a variety of conditions but can be selectively removed under acidic conditions to reveal the carboxylic acid functionalities for subsequent reactions.[1][2]

This linker is a valuable tool for constructing complex molecular architectures, such as in the development of PROTACs that target specific proteins for degradation.[3]

Reaction of the Central Amine with NHS Esters

The secondary amine of this compound can readily react with N-hydroxysuccinimide (NHS) esters to form a stable amide bond. This is a common strategy for attaching the linker to a molecule that has been functionalized with an NHS ester.

Application Notes

The reaction between a primary or secondary amine and an NHS ester is a widely used bioconjugation method due to its efficiency and the stability of the resulting amide bond. The reaction is typically carried out in an anhydrous organic solvent to prevent hydrolysis of the NHS ester, which is a competing side reaction. The addition of a non-nucleophilic base is often recommended to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

Experimental Protocol: Coupling of an NHS Ester to this compound

This protocol describes a general procedure for the reaction of this compound with an NHS ester-functionalized molecule.

Materials:

-

This compound

-

NHS ester-functionalized molecule of interest

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the NHS ester-functionalized molecule (1.0 equivalent) in anhydrous DMF.

-

To this solution, add this compound (1.2 equivalents) followed by TEA or DIPEA (2.0 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired conjugate.

Quantitative Data: NHS Ester Coupling Reaction

| Parameter | Condition/Value | Citation |

| Solvent | Anhydrous DMF or DCM | [4] |

| Base | TEA or DIPEA (2-3 equivalents) | |

| Reactant Ratio | 1.2 equivalents of amine to 1.0 equivalent of NHS ester | [4] |

| Temperature | Room temperature | [4] |

| Reaction Time | 2-18 hours | |

| Typical Yield | 70-90% | |

| Purification | Silica gel chromatography or HPLC | [4] |

Deprotection of t-Butyl Esters and Subsequent Amide Bond Formation

The terminal t-butyl esters of the this compound linker can be removed under acidic conditions to yield the corresponding di-carboxylic acid. These carboxylic acid groups can then be activated, for example with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS, to form NHS esters, which can then react with a primary amine-containing molecule.

Application Notes

This two-step process allows for the introduction of new functionalities to the ends of the PEG linker. The deprotection of t-butyl esters is typically achieved with strong acids like trifluoroacetic acid (TFA). The subsequent activation of the carboxylic acids with EDC and NHS forms a semi-stable NHS ester that is reactive towards primary amines.[5] This reaction is most efficient at a pH of 7-8.[5]

Experimental Protocols

Protocol 1: Deprotection of t-Butyl Esters

Materials:

-

This compound conjugate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the this compound conjugate (1.0 equivalent) in DCM.

-

Add TFA (20-50% v/v) to the solution at 0 °C.[6]

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.[6]

-

Monitor the reaction by LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

Co-evaporate with toluene (3 times) to remove residual TFA.[2] The resulting di-carboxylic acid is often used in the next step without further purification.

Protocol 2: EDC/NHS Activation and Amine Coupling

Materials:

-

Di-carboxylic acid linker (from Protocol 1)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous DMF

-

Primary amine-containing molecule

-

DIPEA

Procedure:

-

Dissolve the di-carboxylic acid linker (1.0 equivalent) in anhydrous DMF under a nitrogen atmosphere.

-

Add EDC-HCl (2.2 equivalents) and NHS (2.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acids.

-

Add the primary amine-containing molecule (2.2 equivalents) and DIPEA (4.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% LiCl solution, saturated NaHCO3 solution, and brine.[6]

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the final conjugate by preparative HPLC.

Quantitative Data: Deprotection and Conjugation

Deprotection of t-Butyl Esters

| Parameter | Condition/Value | Citation |

| Reagent | TFA in DCM (20-50% v/v) | [6] |

| Temperature | 0 °C to room temperature | [6] |

| Reaction Time | 1-3 hours | [6] |

| Workup | Co-evaporation with toluene | [2] |

| Typical Yield | >95% (crude) |

EDC/NHS Coupling

| Parameter | Condition/Value | Citation |

| Activating Agents | EDC-HCl and NHS | [5] |

| Solvent | Anhydrous DMF | [6] |

| Base | DIPEA | [6] |

| pH for amine reaction | 7.2-8.5 | [5] |

| Reaction Time | 12-18 hours | [7] |

| Typical Yield | 40-75% | [8] |

| Purification | Preparative HPLC | [6] |

Application in PROTAC Synthesis

This compound is an ideal linker for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[9] The linker plays a crucial role in a PROTAC by connecting the target protein ligand and the E3 ligase ligand and orienting them correctly for the formation of a productive ternary complex.[5]

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound can be performed in a modular fashion. For example, the central amine of the linker can be reacted with an NHS ester-activated E3 ligase ligand. Following purification, the t-butyl esters can be deprotected, and the resulting di-carboxylic acid can be coupled to an amine-functionalized target protein ligand.

Biological Application: Targeting the Androgen Receptor with a PROTAC

A PROTAC constructed with a linker like this compound can be designed to target the Androgen Receptor (AR), a key driver of prostate cancer.[10] The PROTAC would consist of a ligand that binds to the AR (such as a derivative of enzalutamide) and a ligand that recruits an E3 ligase (e.g., VHL or Cereblon).[11][12] By inducing the degradation of the AR, the PROTAC can effectively shut down AR signaling.

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor.[13] In the absence of androgens, it resides in the cytoplasm in a complex with heat shock proteins (HSPs).[13] Upon binding of androgens like dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[13] In the nucleus, it binds to androgen response elements (AREs) on the DNA and recruits coactivators to initiate the transcription of genes involved in cell growth and proliferation.[14] An AR-targeting PROTAC would lead to the degradation of the AR, thereby preventing the transcription of these target genes.

General Mechanism of PROTAC Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[2] The polyubiquitinated protein is then recognized and degraded by the proteasome, and the PROTAC can then act catalytically to degrade more target protein.[2]

Characterization of Conjugates

Thorough characterization of the synthesized conjugates is essential to confirm their identity, purity, and integrity. A combination of analytical techniques is typically employed.

Summary of Characterization Methods

| Technique | Information Provided | Citation |

| ¹H and ¹³C NMR | Confirmation of the covalent structure of the linker and final conjugate. | [] |

| Mass Spectrometry (MS) | Determination of the molecular weight of the intermediates and the final product, confirming successful conjugation. | [16] |

| High-Performance Liquid Chromatography (HPLC) | Assessment of the purity of the synthesized compounds and purification of the final product. | [16] |

| SDS-PAGE (for protein conjugates) | Visualization of an increase in the apparent molecular weight of a protein after conjugation to the linker. |

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. neb.com [neb.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Enzalutamide? [synapse.patsnap.com]

- 12. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 16. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Efficient Deprotection of Bis-PEG3-t-butyl ester using Trifluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl (t-butyl) ester is a widely utilized protecting group for carboxylic acids in organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug delivery. Its stability to a wide range of reaction conditions and its facile removal under acidic conditions make it an invaluable tool for multi-step synthetic routes. Bis-PEG3-t-butyl ester is a common bifunctional linker used in the development of proteolysis-targeting chimeras (PROTACs) and other complex molecular architectures where controlled deprotection is a critical step.[1] Trifluoroacetic acid (TFA) is the reagent of choice for the removal of the t-butyl group due to its efficacy, volatility, and the straightforward nature of the reaction.[2]

This application note provides a detailed protocol for the deprotection of this compound using TFA, including reaction conditions, quantitative data, and experimental workflows.

Reaction Mechanism